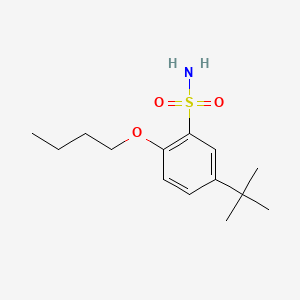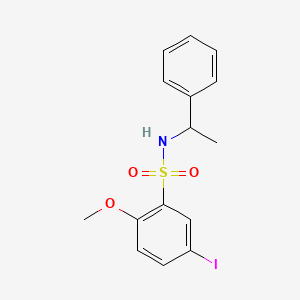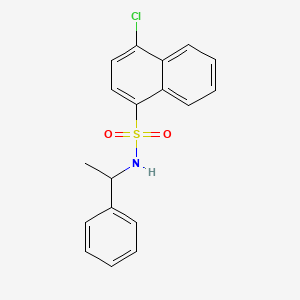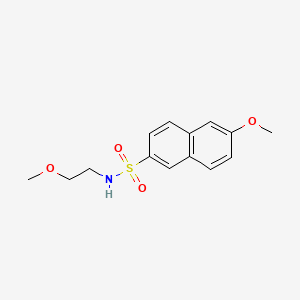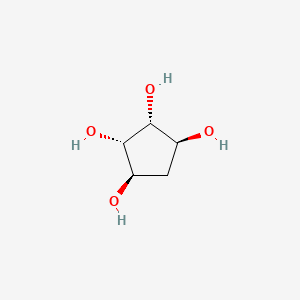
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol is a stereoisomer of cyclopentane tetrol, a compound characterized by a cyclopentane ring with four hydroxyl groups attached to it. This compound is notable for its chirality, meaning it has non-superimposable mirror images, which can significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of the hydroxyl groups. One common method starts with cyclopentadiene, which undergoes a series of reactions including epoxidation and subsequent ring-opening to introduce the hydroxyl groups in the desired configuration .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and yield, as well as purification techniques such as crystallization or chromatography to isolate the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use reagents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentane with fewer hydroxyl groups .
Scientific Research Applications
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s chirality makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism by which (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol exerts its effects depends on its interactions with other molecules. Its hydroxyl groups can form hydrogen bonds, influencing its reactivity and interactions with enzymes or other biological targets. The specific pathways involved can vary depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other stereoisomers of cyclopentane tetrol, such as (1R,2R,3R,4R)-cyclopentane-1,2,3,4-tetrol and (1S,2S,3S,4S)-cyclopentane-1,2,3,4-tetrol .
Uniqueness
What sets (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol apart is its specific spatial arrangement of hydroxyl groups, which can lead to unique chemical and biological properties. This makes it particularly valuable in applications where chirality plays a crucial role, such as in the synthesis of chiral drugs or the study of enzyme interactions .
Properties
CAS No. |
14003-71-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
0 |
Synonyms |
1α,2β,3β,4α-Cyclopentatetrol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


